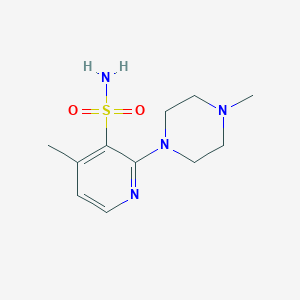
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine skeleton bound to a phenyl group.
Preparation Methods
The synthesis of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-methylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine: This compound has a similar piperazine structure but differs in its functional groups and applications.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Another related compound with a phenylpiperazine skeleton, used in different research contexts.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C11H18N4O2S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-9-3-4-13-11(10(9)18(12,16)17)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,16,17) |
InChI Key |
ADQJUOVGVVWOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCN(CC2)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















